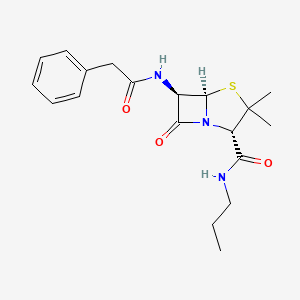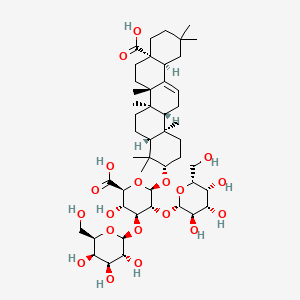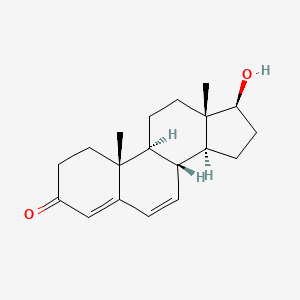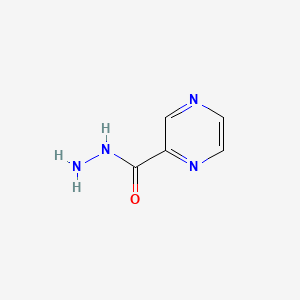
4-(1H-indol-3-yl)pyrimidin-2-amine
Overview
Description
4-(1H-indol-3-yl)pyrimidin-2-amine, also known as 4-IPA, is an organic compound that has been studied extensively due to its potential applications in scientific research and laboratory experiments. 4-IPA is a nitrogen-containing heterocyclic compound with a five-member ring structure consisting of four carbon atoms and one nitrogen atom. It is a colorless solid that is soluble in polar solvents such as water and ethanol.
Scientific Research Applications
1. Cancer Research and Treatment
4-(1H-indol-3-yl)pyrimidin-2-amine derivatives have shown significant potential in cancer research and treatment. Studies have identified these compounds as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in cell death pathways like necroptosis. This inhibition can protect cells from necroptosis and attenuate necrotic cell death induced by tumor cells, both in vitro and in vivo. Moreover, some derivatives have demonstrated excellent anti-metastasis activity in experimental models, such as the B16 melanoma lung metastasis model, making them promising agents for preventing tumor metastasis (Li et al., 2018).
2. Synthesis of Novel Compounds
This compound has been used in the synthesis of various novel compounds with potential medicinal applications. For instance, the preparation of Benzo[c]carbazol-6-amines via manganese-catalyzed enaminylation of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines and subsequent oxidative cyclization is an example of its use in creating new chemical entities. These novel compounds could have diverse applications in medicinal chemistry (Zhou et al., 2018).
3. Antimicrobial and Antioxidant Activities
New indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones and other related moieties synthesized using this compound have exhibited good antibacterial and antifungal activities. Additionally, some of these compounds have shown promising radical scavenging activity, indicating their potential as antioxidants (Saundane et al., 2013).
Future Directions
Future research could focus on further understanding the biological activity and potential applications of “4-(1H-indol-3-yl)pyrimidin-2-amine”. For instance, a study found that a similar compound effectively induces methuosis in tested cancer cells but not human normal cells . This suggests potential for selective anticancer activity, which could be explored further .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 4-(1H-indol-3-yl)pyrimidin-2-amine may interact with a variety of cellular targets, potentially contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Indole derivatives have been associated with a wide range of biological activities , suggesting that the compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
4-(1H-indol-3-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with microtubules, which are essential for cell division and intracellular transport . By inhibiting tubulin polymerization, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has demonstrated antimicrobial properties by interacting with bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis by disrupting microtubule dynamics . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . Furthermore, this compound has been shown to influence gene expression and cellular metabolism, leading to altered metabolic flux and reduced cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent apoptosis . Additionally, this compound has been found to inhibit specific kinases involved in cell signaling pathways, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on normal cells and tissues over extended periods remain to be fully elucidated.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interactions with enzymes and cofactors. The compound has been shown to inhibit key enzymes involved in nucleotide synthesis and DNA replication, leading to reduced cell proliferation . Additionally, this compound affects metabolic flux by altering the levels of specific metabolites, further contributing to its antiproliferative effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the cytoplasm and interacts with microtubules and other cellular components . This localization is crucial for its biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its biological activity .
Properties
IUPAC Name |
4-(1H-indol-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMZWFNNJMGJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328003 | |
| Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289628-76-8 | |
| Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
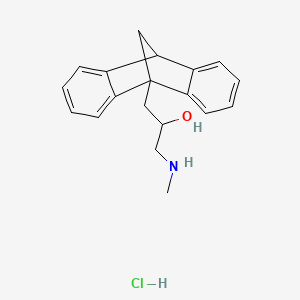
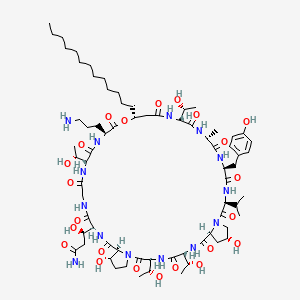


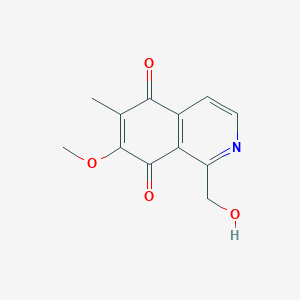
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222952.png)
